![molecular formula C15H28N2O5 B13993295 tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a tert-butoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the protection of the amine group on the pyrrolidine ring using a tert-butoxycarbonyl (Boc) protecting group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H28N2O5 |
|---|---|
Molekulargewicht |
316.39 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O5/c1-13(2,3)21-11(19)16-15(10-18)7-8-17(9-15)12(20)22-14(4,5)6/h18H,7-10H2,1-6H3,(H,16,19)/t15-/m1/s1 |
InChI-Schlüssel |
NJMJZMDADFYIBV-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCN(C1)C(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
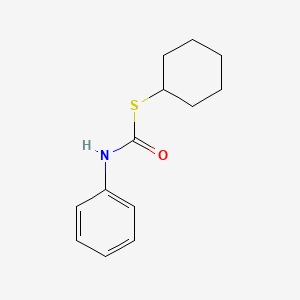

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
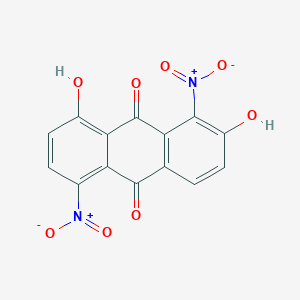
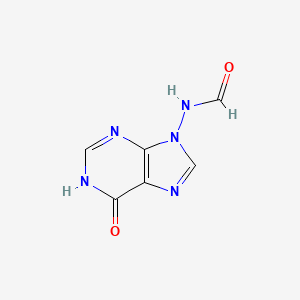
![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)
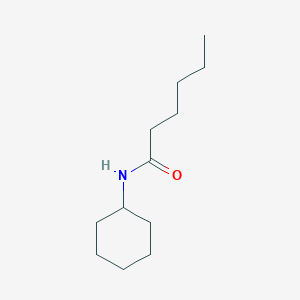


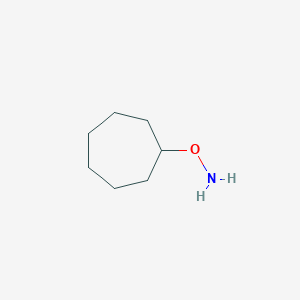
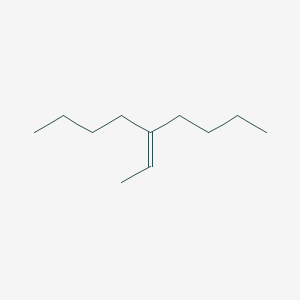
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
